molecular formula C16H18N2O3S2 B2613368 N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide CAS No. 941915-95-3

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide

Cat. No. B2613368
CAS RN: 941915-95-3
M. Wt: 350.45
InChI Key: QSZDZSGRLLMLJO-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Safety And Hazards

While specific safety and hazards data for “N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide” is not available, it’s important to handle all chemicals with care and follow safety protocols. For example, 2-Thiophenecarbonyl chloride is combustible and causes severe skin burns and eye damage .

Future Directions

As the first case report in which 1-(thiophene-2-carbonyl)-LSD was seized and the first seizure of an LSD analog in which an aromatic carboxylic acid had been condensed to LSD, this type of lysergamide may become prevalent in the near future . Therefore, we should remain alert for newly appearing lysergamides .

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-23(20,21)17-13-7-8-14-12(11-13)5-3-9-18(14)16(19)15-6-4-10-22-15/h4,6-8,10-11,17H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZDZSGRLLMLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide

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